Unii-2Q83U4I9A2

Description

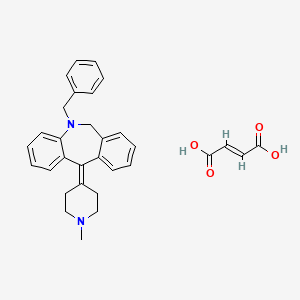

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23239-59-0 |

|---|---|

Molecular Formula |

C31H32N2O4 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

5-benzyl-11-(1-methylpiperidin-4-ylidene)-6H-benzo[c][1]benzazepine;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C27H28N2.C4H4O4/c1-28-17-15-22(16-18-28)27-24-12-6-5-11-23(24)20-29(19-21-9-3-2-4-10-21)26-14-8-7-13-25(26)27;5-3(6)1-2-4(7)8/h2-14H,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

BLWWTVRWUXQWFB-WLHGVMLRSA-N |

SMILES |

CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3CN(C4=CC=CC=C42)CC5=CC=CC=C5)CC1.C(=CC(=O)O)C(=O)O |

Synonyms |

EX-10-542A |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Informatic Strategies

The synthesis of esmirtazapine (B1671255) is intrinsically linked to the synthesis of its racemic parent compound, mirtazapine (B1677164), followed by chiral resolution. Various synthetic strategies have been developed to construct the complex tetracyclic framework of mirtazapine.

Retrosynthetic Analysis and Target-Oriented Synthesis Approaches

A retrosynthetic analysis of mirtazapine reveals several key disconnections. The central tetracyclic core can be retrosynthetically cleaved to reveal simpler precursors. A common strategy involves the disconnection of the final ring-closing step, which is typically an intramolecular cyclization. This leads back to a substituted piperazine (B1678402) derivative connected to a pyridine (B92270) ring.

One of the primary synthetic routes for mirtazapine involves the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid like concentrated sulfuric acid. google.com Another published synthesis starts from 2-chloro-3-cyanopyridine (B134404) and 1-methyl-3-phenylpiperazine, which undergo a condensation reaction as the initial step. wikipedia.org

The table below summarizes some of the reported synthetic routes for Mirtazapine:

| Starting Materials | Key Steps | Reagents | Reference |

| 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol | Intramolecular Cyclization | Concentrated H₂SO₄ | google.com |

| 2-chloro-3-cyanopyridine, 1-methyl-3-phenylpiperazine | Condensation, Hydrolysis, Reduction, Cyclization | KF, KOH, LiAlH₄, H₂SO₄ | wikipedia.orgtandfonline.com |

| Styrene oxide, N-methylethanolamine | Nucleophilic ring-opening, Chlorination, Cyclization, Nucleophilic substitution, Hydrolysis, Reduction, Cyclization | Multiple | researchgate.net |

| 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine | Cyclization | Concentrated H₂SO₄, Tetrahydrofuran | google.com |

Stereoselective and Stereospecific Synthesis Techniques

The synthesis of esmirtazapine, the specific (S)-enantiomer, necessitates a stereoselective step. This is typically achieved through the resolution of the racemic mirtazapine mixture. One effective method involves classical resolution using a chiral resolving agent. For instance, (S)-(+)-Anicyphos has been successfully employed to selectively crystallize the salt of the (S)-enantiomer of a key intermediate, (S)-1-methyl-3-phenylpiperazine, from which (S)-mirtazapine can be synthesized. googleapis.com This process allows for the isolation of the desired enantiomer with high enantiomeric excess.

Biosynthesis Pathways and Engineering

While there is no known natural biosynthetic pathway for the de novo production of esmirtazapine, its metabolic fate in biological systems has been studied. These biotransformation pathways, driven by enzymatic processes, are crucial for understanding its pharmacological profile.

Enzymatic Pathways in Natural Product Derivation

The metabolism of mirtazapine, and by extension esmirtazapine, is primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver. drugbank.compharmgkb.orgnih.gov The main metabolic routes are N-demethylation, N-oxidation, and 8-hydroxylation. pharmgkb.org

CYP2D6 and CYP1A2 are the major enzymes responsible for the 8-hydroxylation of mirtazapine. pharmgkb.org

CYP3A4 plays a significant role in the N-demethylation and N-oxidation of the molecule. pharmgkb.org

The fungus Cunninghamella elegans has been used as a microbial model to study the mammalian metabolism of mirtazapine. researchgate.netdergipark.org.tr This fungus can produce several metabolites, including 8-hydroxymirtazapine, N-desmethylmirtazapine, and mirtazapine N-oxide, mirroring the metabolic pathways observed in humans. researchgate.net Interestingly, studies with optically pure forms of the drug showed that the (S)-(+)-enantiomer (esmirtazapine) produced a wider range of metabolites compared to the R-(-)-enantiomer when incubated with C. elegans. researchgate.net

The primary metabolites of Mirtazapine are summarized in the table below:

| Metabolite | Key Enzyme(s) | Metabolic Pathway | Reference |

| 8-hydroxymirtazapine | CYP2D6, CYP1A2 | Hydroxylation | pharmgkb.org |

| N-desmethylmirtazapine | CYP3A4 | N-demethylation | pharmgkb.org |

| Mirtazapine N-oxide | CYP3A4 | N-oxidation | pharmgkb.org |

Genetic and Metabolic Engineering for Enhanced Production

The principles of metabolic engineering, which involve the targeted modification of an organism's genetic and regulatory processes, offer the potential to produce complex molecules like esmirtazapine in microbial hosts. mdpi.com This approach could provide a more sustainable and potentially cost-effective alternative to chemical synthesis. mdpi.com

While there are no specific reports on the metabolic engineering of a microorganism for esmirtazapine production, the general strategy would involve:

Pathway Discovery: Identifying a natural or designing a synthetic enzymatic pathway capable of assembling the esmirtazapine scaffold.

Pathway Assembly: Introducing the genes encoding these enzymes into a suitable host organism, such as E. coli or Saccharomyces cerevisiae.

Pathway Optimization: Fine-tuning the expression of the pathway genes and optimizing the host's metabolism to maximize the yield of the final product. mdpi.com

Challenges in this approach include the complexity of the tetracyclic structure and the need for stereochemical control to produce the (S)-enantiomer exclusively.

Scaffold Modification and Derivatization for Academic Probes

The tetracyclic core of esmirtazapine serves as a versatile scaffold for the development of new chemical entities with potentially novel pharmacological properties. The modification of this scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships and to create academic probes for studying biological systems. lifechemicals.com

Researchers have synthesized analogues of mirtazapine by modifying the pyrido[2,3-b]azepine framework. researchgate.net For example, tetracyclic derivatives have been created where the benzene (B151609) ring is replaced with a thiophene (B33073) ring. researchgate.net These modifications aim to investigate how changes in the core structure affect the binding affinity for biological targets like the α2-adrenoceptor. researchgate.net Such studies are crucial for the rational design of new compounds with improved potency, selectivity, or altered pharmacokinetic profiles. The concept of "scaffold hopping," where the core structure is significantly altered while maintaining key pharmacophoric features, is another approach to discover novel compounds based on the esmirtazapine template. nih.govbiosolveit.de

Design Principles for Structural Diversification

The structural diversification of dihydropyridine (B1217469) (DHP) derivatives like Esremiradipine is guided by several key principles aimed at enhancing therapeutic efficacy, selectivity, and pharmacokinetic properties. The core 1,4-dihydropyridine (B1200194) ring is a fundamental scaffold that allows for substitutions at various positions, each influencing the molecule's biological activity.

Key structural requirements for the calcium channel blocking activity of DHPs have been identified through extensive structure-activity relationship (SAR) studies. ijptjournal.com These studies have shown that the 1,4-dihydropyridine ring itself, along with the presence of an N1-H group, is essential for activity. ijptjournal.com The orientation of the aryl ring relative to the dihydropyridine ring and the presence of substituents capable of forming hydrogen bonds are also crucial. ijptjournal.com

Researchers often employ a strategy of modifying side chains on the main DHP scaffold to create a library of new ligands. arcjournals.orgresearchgate.net For instance, substitutions on the phenyl ring at the 4-position can significantly impact activity, with the order of enhancement generally being ortho > meta > para. ijptjournal.com The nature of the ester groups at the C3 and C5 positions is another critical factor. Increasing the alkyl chain length at these positions can improve antihypertensive actions, although excessively long or short chains can diminish efficacy. dovepress.com For example, in a series of nitrendipine (B1678957) analogues, an alkyl chain with seven carbon atoms at the 5-position was found to be optimal for antihypertensive effects. dovepress.com

Furthermore, the introduction of different pharmacophoric moieties can lead to compounds with improved properties. For instance, N-propargyl-substituted 1,4-DHP derivatives have been synthesized to incorporate additional pharmacophores. dovepress.com The goal of these structural modifications is to design more efficient calcium channel blockers with higher binding affinity, improved bioavailability, longer half-life, and reduced side effects. arcjournals.orgresearchgate.net

Table 1: Key Structural-Activity Relationship (SAR) Observations for Dihydropyridine Derivatives

| Structural Feature | Impact on Activity | Reference(s) |

| 1,4-Dihydropyridine Ring | Essential for calcium channel blocking activity. | ijptjournal.com |

| N1-H Group | Considered essential for activity. | ijptjournal.com |

| 4-Phenyl Ring Substituent Position | Activity enhancement order: ortho > meta > para. | ijptjournal.com |

| C3 and C5 Ester Groups | Alkyl chain length influences antihypertensive effects. | dovepress.com |

| Introduction of Pharmacophores | Can enhance therapeutic properties. | dovepress.com |

Synthesis of Labeled Analogues for Research Applications

The synthesis of labeled analogues of dihydropyridines is crucial for studying their pharmacokinetics, metabolism, and mechanism of action. kcl.ac.uk Radioisotopes such as Carbon-14, Carbon-11, Iodine-125, and Fluorine-18 have been incorporated into DHP structures. kcl.ac.uk More recently, Nitrogen-13 ([¹³N]) has been explored for radiolabeling, offering a versatile tool for positron emission tomography (PET) imaging. kcl.ac.uk

A notable method for synthesizing ¹³N-labeled 1,4-dihydropyridines is the Hantzsch dihydropyridine synthesis, which can utilize aqueous [¹³N]ammonia as a precursor. kcl.ac.uk This multicomponent reaction (MCR) is advantageous as it allows for the rapid synthesis of a library of labeled compounds from readily available reagents. kcl.ac.uk For example, various substituents can be introduced on the benzaldehyde (B42025) ring to generate a diverse set of [¹³N]1,4-DHP derivatives. kcl.ac.uk This strategy has been successfully used to synthesize [¹³N]nifedipine and other analogues with good radiochemical yields. kcl.ac.uk

Another approach involves the development of radiolabeled analogues for single-photon emission computed tomography (SPECT) imaging. For instance, a Technetium-99m ([⁹⁹mTc])-labeled amlodipine (B1666008) conjugate has been prepared. nih.gov This involved conjugating DTPA to amlodipine, followed by labeling with [⁹⁹mTc]pertechnetate. nih.gov The resulting tracer showed significant uptake in calcium channel-rich organs, demonstrating its potential for SPECT imaging of L-type calcium channels. nih.gov

The synthesis of non-radioactive labeled compounds is also important. For example, the synthesis of phenalenyl radical (PNT), a stable free radical, serves as a reference compound for electron nuclear double resonance (ENDOR) spectroscopy, which can be used to study the electronic structure of molecules. hsc.edu

Table 2: Examples of Labeled Dihydropyridine Analogues for Research

| Labeled Analogue | Isotope/Label | Application | Reference(s) |

| [¹³N]Nifedipine | ¹³N | PET Imaging of calcium channels. | kcl.ac.uk |

| [⁹⁹mTc]-DTPA-Amlodipine | ⁹⁹mTc | SPECT Imaging of L-type calcium channels. | nih.gov |

| ¹⁸F-labeled DHP analogue | ¹⁸F | Probing pharmacokinetics and metabolism. | kcl.ac.uk |

| Phenalenyl radical (PNT) | Stable Radical | ENDOR spectroscopy reference. | hsc.edu |

Chemo-Informatic Tools in Compound Design

Chemo-informatic tools play a pivotal role in modern drug discovery, enabling the efficient design and screening of large compound libraries. These computational methods are widely applied in the development of dihydropyridine derivatives.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a specific drug target. nih.gov For dihydropyridine calcium channel blockers, both ligand-based and structure-based virtual screening approaches are employed.

In ligand-based virtual screening, a pharmacophore model is often developed based on the structures of known active compounds. nih.gov This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore can then be used to screen large commercial or proprietary databases for novel compounds that fit the model. nih.gov For example, a 3D pharmacophore model for T-type calcium channel blockers was used to screen commercial databases, leading to the discovery of a highly potent compound. nih.gov

Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein, in this case, the calcium channel. Molecular docking algorithms are used to predict the binding mode and affinity of potential ligands to the receptor. arcjournals.orgresearchgate.net In one study, side chain modifications of six FDA-approved DHPs resulted in a library of 28 new ligands, which were then docked into a 3D model of the L-type voltage-gated calcium channel to investigate their binding affinities. arcjournals.orgresearchgate.net Recently, a new chemical library of 796 derivatives combining a DHP fragment and a 1,2,3-triazole moiety was generated and screened using 3D-pharmacophore models and molecular docking to identify promising candidates. uran.ua

Combinatorial Chemistry and Automated Synthesis

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. ucla.eduingentaconnect.com This technique is particularly well-suited for the synthesis of dihydropyridine libraries due to the multicomponent nature of the Hantzsch reaction. By varying the three components of the Hantzsch synthesis (an aldehyde, a β-ketoester, and a source of ammonia), a vast number of DHP derivatives can be generated. nih.gov

Solid-phase synthesis has been a key enabling technology for combinatorial chemistry. nih.gov For instance, a 300-member pharmacophore library of 1,4-dihydropyridines was synthesized on a cleavable amine polymeric support from keto ester, diketone, and aldehyde building blocks. nih.gov Screening of this library led to the identification of both known and new potent calcium channel blockers. nih.gov

The integration of automated synthesis further enhances the throughput of combinatorial chemistry. ucla.edu Automated systems can perform reactions, purifications, and analyses in a parallel or sequential manner, significantly accelerating the drug discovery process. Microwave-assisted synthesis has also been employed to accelerate the generation of dihydropyrimidine (B8664642) libraries via the Biginelli multicomponent reaction, a reaction similar to the Hantzsch synthesis. mdpi.com These automated and high-throughput methods enable the efficient exploration of chemical space around the dihydropyridine scaffold to identify novel drug candidates. ingentaconnect.com

Enzyme Inhibition and Activation Mechanisms

The interaction of Tirzepatide with enzymes is primarily characterized by its resistance to enzymatic degradation, a key design feature that enhances its therapeutic profile. In vitro studies have shown a low potential for Tirzepatide to inhibit or induce cytochrome P450 (CYP) enzymes. fda.gov

The native incretin (B1656795) hormones, GIP and GLP-1, are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). straighthealthcare.comviamedica.pl Tirzepatide has been specifically engineered to be resistant to metabolism by DPP-4, which contributes to its prolonged half-life and allows for once-weekly administration. straighthealthcare.comviamedica.pl This resistance is a critical aspect of its design, but it is not characterized by classical reversible or irreversible inhibition kinetics in the sense of Tirzepatide acting as an inhibitor of DPP-4. Instead, it is a poor substrate for the enzyme. While trials have noted mean increases in amylase and lipase (B570770) from baseline in patients treated with Tirzepatide, the clinical significance of these findings is unknown. straighthealthcare.com

There is no direct evidence to suggest that Tirzepatide functions as an allosteric modulator of enzymes. The concept of allosteric modulation, where a molecule binds to a site other than the active site to influence enzyme activity, is a key regulatory mechanism for many enzymes. numberanalytics.comfrontiersin.orgfunaab.edu.ng However, the primary allosteric modulation observed with Tirzepatide relates to its action on its target receptors, not on enzymes as a primary mechanism.

As Tirzepatide is designed to be a poor substrate for DPP-4, it does not engage in significant substrate competition with native incretins at the active site of this enzyme in a way that would define its primary mechanism of action. straighthealthcare.com Its structural modifications prevent effective binding and subsequent cleavage by DPP-4. viamedica.pl

Allosteric Modulation and Conformational Dynamics

Receptor and Protein Binding Studies

The core of Tirzepatide's therapeutic action lies in its high-affinity binding to and activation of the GIP and GLP-1 receptors. fda.govdrugbank.com This dual agonism leads to a synergistic effect on insulin (B600854) secretion and metabolic regulation. livermetabolism.com

Tirzepatide's interaction with its target receptors is complex and has been a subject of detailed study. It is an imbalanced agonist, showing a preference for the GIP receptor (GIPR) over the GLP-1 receptor (GLP-1R). nih.govjci.org

At the GIPR, Tirzepatide demonstrates an affinity comparable to that of native GIP. nih.govjci.org In contrast, its affinity for the GLP-1R is approximately five-fold weaker than that of native GLP-1. nih.govjci.org This imbalanced affinity is a key feature of its pharmacological profile. The binding of Tirzepatide to its receptors is influenced by its C20 fatty acid moiety, which also facilitates binding to plasma albumin, significantly extending its half-life to approximately 5 days. nih.govviamedica.plresearchgate.net The presence of human serum albumin decreases the potency of Tirzepatide for both receptors, which is consistent with the formation of a non-signaling albumin-Tirzepatide complex. nih.gov

The kinetics of the downstream signaling pathways activated by Tirzepatide also differ between the two receptors. At the GIPR, Tirzepatide shows a similar kinetic profile for cyclic AMP (cAMP) production as native GIP. nih.govjci.org At the GLP-1R, however, it exhibits a different signaling profile compared to native GLP-1, with a monophasic response in cAMP production. nih.govjci.org

Interactive Data Table: Tirzepatide Receptor Binding Affinity and Potency

| Receptor | Ligand | Binding Affinity (Ki, nM) | cAMP Accumulation Potency (EC50, nM) |

|---|---|---|---|

| GIPR | Tirzepatide | 0.135 | 0.379 |

| GIPR | Native GIP | Comparable to Tirzepatide | 1.43 |

| GLP-1R | Tirzepatide | 4.23 | 0.617 |

| GLP-1R | Native GLP-1 | ~5-fold stronger than Tirzepatide | 1.63 |

Data sourced from references livermetabolism.comresearchgate.net. Note: Ki and EC50 values can vary between different assay conditions.

Tirzepatide acts as an orthosteric agonist at both the GIP and GLP-1 receptors, meaning it binds to the same site as the native ligands. However, its action at the GLP-1R can be described as "biased agonism". fda.govnih.govjci.org This is a form of functional allosterism where the ligand, upon binding to the orthosteric site, stabilizes a specific receptor conformation that preferentially activates certain downstream signaling pathways over others.

Specifically, at the GLP-1R, Tirzepatide favors the Gαs/cAMP signaling pathway, which is crucial for insulin secretion, over the recruitment of β-arrestin. nih.govjci.org This biased signaling is significant because β-arrestin recruitment is associated with receptor desensitization and internalization. nih.gov Tirzepatide's weaker ability to recruit β-arrestin at the GLP-1R leads to less receptor internalization compared to native GLP-1. nih.govjci.org This distinct signaling property may contribute to its enhanced therapeutic efficacy. nih.gov

Interactive Data Table: Tirzepatide β-arrestin2 Recruitment

| Receptor | Ligand | β-arrestin2 Recruitment | Potency (EC50, nM) |

|---|---|---|---|

| GIPR | Tirzepatide | Full Agonist | 2.34 |

| GIPR | Native GIP | Full Agonist | 1.58 |

| GLP-1R | Tirzepatide | Partial Agonist (<10% Emax) | Difficult to determine due to low efficacy |

| GLP-1R | Native GLP-1 | Full Agonist | 3.26 |

Data sourced from references jci.orgresearchgate.net.

Conformational Changes Upon Binding

The binding of Dehydroepiandrosterone (DHEA) to its molecular targets is a dynamic process that often induces significant conformational changes in the receptor proteins. These structural shifts are fundamental to initiating downstream signaling cascades. For instance, ligand binding to nuclear receptors like the Androgen Receptor (AR) and Estrogen Receptors (ERs) initiates a series of structural alterations that are crucial for their regulation and activity. nih.gov The process requires a highly ordered maturation involving chaperones like heat shock protein 90 (Hsp90), which form a complex that dissociates once the ligand, such as DHEA, binds to the receptor. mdpi.com

Kinetic modeling of DHEA binding to cytochrome P450 17A1 suggests a complex mechanism involving both conformational selection and induced-fit models. nih.gov The binding of Δ5 steroids, including DHEA, was best described by a kinetic model featuring two spectrally equivalent complexes, indicating that the protein exists in multiple conformational states. nih.gov This suggests that DHEA may selectively bind to a pre-existing conformation of the enzyme, thereby shifting the equilibrium. nih.govnih.gov

Furthermore, studies on the Adhesion G protein-coupled receptor G2 (ADGRG2) show that DHEA binding induces conformational changes in the receptor's second extracellular loop (ECL2). researchgate.net Similarly, the binding of ligands to the glutamine-binding protein (GlnBP) is highly correlated with conformational rearrangements, consistent with an induced-fit mechanism where the ligand binds prior to the major structural change. elifesciences.org While not directly about DHEA, this principle of ligand-induced conformational change is a common theme in molecular recognition. nih.govresearchgate.net For the Androgen Receptor, high concentrations of DHEA can promote a conformation that supports transactivation. nih.gov

Molecular Target Identification and Validation Methodologies

Identifying the molecular targets of a bioactive small molecule like DHEA is crucial for understanding its mechanism of action and potential therapeutic applications. drughunter.com This process, often called target deconvolution, employs a variety of advanced methodologies. europeanreview.orgresearchgate.net

Affinity-Based Proteomics Approaches

Affinity-based proteomics is a powerful strategy for identifying protein targets. researchgate.net This method typically involves immobilizing the small molecule (the "bait") onto a solid support, such as a bead, to "fish" for interacting proteins from a cell lysate. europeanreview.orgresearchgate.net The captured proteins are then identified using mass spectrometry. europeanreview.org Variations of this technique use probes that combine the drug with a tag, like biotin (B1667282), which allows for the enrichment of the drug-target complexes. europeanreview.org

In the context of DHEA, researchers have synthesized photoaffinity analogs to identify its binding partners. europeanreview.org Tandem Mass Tag (TMT) labeling combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to screen for differentially expressed proteins in human bone marrow mesenchymal stem cells (hBMSCs) after DHEA treatment, revealing potential protein targets involved in energy metabolism. frontiersin.org These chemoproteomic approaches provide a direct way to profile the target landscape and unravel mechanisms of action. researchgate.net

Genetic and Functional Genomics Screens in Model Systems

Functional genomics provides a systematic way to link genes to phenotypes, enabling the identification of novel therapeutic targets and the pathways they operate in. sigmaaldrich.com These screens involve modulating thousands of genes in a single experiment to observe the resulting phenotypic changes. revvity.com

Common approaches include:

RNA interference (RNAi): This technique uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to silence gene expression at the mRNA level. sigmaaldrich.comrevvity.com

CRISPR-Cas9: This gene-editing tool can be used to permanently knock out or modulate genes at the DNA level. sigmaaldrich.comrevvity.com

In the context of DHEA, functional genomics can help identify genes and cellular processes that are modulated by the compound. For example, a virtual screening of small molecule inhibitors against the oncogene MYC, a key target in cholangiocarcinoma, identified DHEA as a potent inhibitor. plos.org Furthermore, DNA microarray expression profiling has been used to distinguish the effects of DHEA treatment from inherent biological variations in gene expression in livestock, demonstrating its potential as a screening approach. researchgate.net

Pathway Modulation and Cellular Events (In Vitro)

DHEA modulates a variety of cellular pathways, leading to diverse physiological effects observed in vitro. It is known to influence cell proliferation, apoptosis, and metabolism across different cell types. mdpi.comcaldic.com

Effects on Specific Biochemical Cascades (e.g., Glycolysis, TCA Cycle)

DHEA has significant effects on cellular energy metabolism, particularly glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov As an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), DHEA can redirect glucose metabolism. nih.gov Inhibition of the PPP shunts a greater amount of glucose towards glycolysis, leading to the production of ATP and citrate (B86180). nih.gov

Studies in mouse oocytes showed that DHEA treatment led to decreased citrate levels, indicating an impact on the TCA cycle, and also inhibited G6PDH activity. nih.gov In aging cumulus cells from patients undergoing IVF, DHEA supplementation prompted alterations in glucose metabolism and the TCA cycle. mdpi.com Specifically, pyruvate (B1213749) levels were significantly increased in the DHEA group, suggesting a rejuvenation of energy metabolism. mdpi.comnih.gov Research in human umbilical vein endothelial cells (HUVECs) also demonstrated that DHEA treatment decreased the 13C enrichment of glycolytic and TCA metabolites and increased TCA activity. researchgate.net

The table below summarizes some of the observed effects of DHEA on metabolites and enzymes within these key biochemical cascades.

| Cell/Tissue Model | Pathway Affected | Key Findings | Reference |

| Mouse Oocytes | Pentose Phosphate Pathway, TCA Cycle | DHEA inhibits G6PDH activity and significantly lowers citrate levels. | nih.gov |

| Human Cumulus Cells (aging) | Glycolysis, TCA Cycle | DHEA supplementation increases pyruvate levels and restores normal cellular respiration. | mdpi.comnih.gov |

| Human Endothelial Cells (HUVEC) | Glycolysis, TCA Cycle, Pentose Phosphate Pathway | DHEA decreases 13C enrichment of glycolytic/TCA metabolites and reduces PPP flux while increasing TCA activity. | researchgate.net |

| Human Corneal Fibroblasts | TCA Cycle | DHEA treatment increases levels of isocitrate, fumarate, and malate. | researchgate.net |

These findings collectively indicate that DHEA is a significant modulator of central carbon metabolism, shifting the balance between anabolic and catabolic processes within the cell.

Table of Compound Names

| UNII | Common Name / Code | Systematic Name |

| 2Q83U4I9A2 | EX-10-542A Maleate (B1232345) | 5H-DIBENZ(B,E)AZEPINE, 6,11-DIHYDRO-11-(1-METHYL-4-PIPERIDINYLIDENE)-5-(PHENYLMETHYL)-, (Z)-2-BUTENEDIOATE (1:1) |

| 95ZK5SF9GY | EX-10-542A (Free Base) | 5-benzyl-11-(1-methylpiperidin-4-ylidene)-6H-benzo[c] Current time information in Tel Aviv, IL.benzazepine |

| 91XW058U2C | Maleic Acid | (2Z)-but-2-enedioic acid |

Computational and Structural Biology Insights

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Larotrectinib, and its protein target. nih.govwikipedia.org These methods have been instrumental in elucidating the structural basis for Larotrectinib's potent and selective inhibition of TRK kinases. nih.gov

Molecular docking studies have been crucial in predicting how Larotrectinib fits into the ATP-binding pocket of TRK kinases. nih.gov Larotrectinib is classified as a type I inhibitor, meaning it preferentially binds to the active "DFG-in" conformation of the kinase domain. nih.govresearchgate.net This binding mode involves the inhibitor competitively blocking the ATP-binding site, which leads to the cessation of downstream signaling pathways that drive tumor growth. researchgate.net

Docking simulations reveal that Larotrectinib forms specific interactions with key amino acid residues within the TRK active site. For instance, studies have shown interactions with residues such as HIS A:690 and ASP A:710. mdpi.com Homology models based on existing NTRK1 crystal structures have been used to perform these docking studies, confirming Larotrectinib's preference for the active (DFG-in) conformation. nih.gov The binding affinity, often expressed as a dissociation constant (Kd) or a docking score, quantifies the strength of this interaction. Lower values typically indicate a stronger binding interaction.

| Target | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| NTRK | -7.7 | HIS A:690, ASP A:710 | mdpi.com |

| NTRK1 (wildtype, DFG-in) | See Table in Reference | Not specified in snippet | nih.gov |

| NTRK1 (V573M mutant, DFG-in) | See Table in Reference | Not specified in snippet | nih.gov |

| NTRK1 (G667C mutant, DFG-in) | See Table in Reference | Not specified in snippet | nih.gov |

This table is generated based on available data from the search results. For detailed dissociation constants, please refer to the cited source.

These predictive models also help in understanding mechanisms of resistance. For example, docking studies show that certain mutations in the kinase domain, such as V573M and G667C in NTRK1, can reduce Larotrectinib's binding affinity, explaining the observed clinical resistance. nih.gov

Following molecular docking, molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the Larotrectinib-TRK complex over time. mdpi.comuni-freiburg.de MD simulations provide a more realistic representation of the biological system by allowing atoms to move, simulating their natural vibrations and conformational changes. wikipedia.org

By generating a trajectory of atomic coordinates, these simulations allow for conformational sampling, exploring the various shapes the protein-ligand complex can adopt. nih.gov This is crucial for assessing the stability of the binding mode predicted by docking. Trajectory analysis can reveal how the interactions between Larotrectinib and the TRK kinase evolve, confirming the stability of key hydrogen bonds and hydrophobic contacts. ups.edu.ec For instance, MD simulations were used alongside docking to examine the differential sensitivity of NTRK1 mutations to both type I (like Larotrectinib) and type II inhibitors. nih.gov This dynamic view helps to build a more complete picture of the inhibition mechanism and the structural basis for inhibitor selectivity and resistance. nih.gov

Prediction of Binding Modes and Affinities

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

QSAR and cheminformatics are computational disciplines that correlate the chemical structure of compounds with their biological activity. rjptonline.orgrjptonline.org These methods are essential for drug discovery, enabling the prediction of a molecule's potency from its structural features.

QSAR models have been developed for TRK inhibitors to predict their anti-cancer activity. rjptonline.orgrjptonline.org These mathematical models are built using a dataset of compounds with known structures and biological activities. Both 2D and 3D-QSAR models have been designed for pyrazole (B372694) derivatives that act as TRK inhibitors, with Larotrectinib serving as a reference molecule. rjptonline.orgrjptonline.org

The goal of these models is to establish a reliable relationship between the physicochemical properties of the molecules and their TRK inhibitory activity. researchgate.net The credibility and predictive power of a QSAR model are assessed using statistical parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high r² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new, untested compounds. researchgate.net These models provide essential guidance for designing novel and more potent TRK inhibitors against cancer. rjptonline.orgrjptonline.org

A critical part of QSAR modeling is the selection of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. In the context of TRK inhibitors, QSAR studies identify which of these features are most important for potent biological activity. rjptonline.orgrjptonline.org

The analysis of these descriptors provides insights into the structural requirements for effective TRK inhibition. For example, a model might reveal that specific steric or electronic features are crucial for a strong interaction with the target kinase. This information allows medicinal chemists to focus on modifying specific parts of a molecule, like Larotrectinib, to enhance its inhibitory activity or other desirable properties. rjptonline.orgresearchgate.net The data from these QSAR models offer valuable directions for the structural modifications needed to develop new potential TRK inhibitors. rjptonline.orgrjptonline.org

Development of Predictive Models for Biological Activity

X-ray Crystallography for Ligand-Target Complexes

X-ray crystallography is a primary experimental technique used to determine the precise three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. sciencemuseum.org.ukwikipedia.orglibretexts.orgnih.gov This method provides definitive evidence of how a drug binds to its target.

Structural insights derived from X-ray crystallography of TRK proteins have been fundamental in the development of TRK inhibitors. acs.org While a specific co-crystal structure for Larotrectinib with a TRK kinase is not detailed in the provided search results, the design of next-generation inhibitors was explicitly guided by such structural data. acs.org For example, the development of LOXO-195, a compound designed to overcome resistance to Larotrectinib, was based on structural insights from crystallography and in silico modeling. acs.org

Crystallography validates the binding modes predicted by computational methods like molecular docking. nih.gov It reveals the exact orientation of the inhibitor in the binding pocket and details the specific atomic interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net Co-crystal structures of other inhibitors with TRKA have been determined, providing a clear picture of both active (DFG-in) and inactive (DFG-out) conformations and informing the design of inhibitors that target specific states. researchgate.netresearchgate.net The high-resolution data from crystallography are invaluable for structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity. nih.govuni-regensburg.de

High-Resolution Structural Determination of Interaction Interfaces

A high-resolution crystal structure of human D-glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been determined at 1.75 Å resolution (PDB ID: 1U8F). iucr.orgresearchgate.netnih.gov This structural information has been instrumental in understanding the potential binding modes of Omigapil. Although a co-crystal structure of Omigapil bound to GAPDH is not publicly available, computational ligand-docking studies have been performed using the high-resolution structure of human GAPDH to identify plausible binding sites for Omigapil (referred to as CGP-3466 in the study). iucr.orgresearchgate.net

These computational models suggest that Omigapil may bind to two principal locations on the GAPDH tetramer:

The adenosine (B11128) pocket of the NAD⁺-binding site: This pocket is crucial for the enzyme's glycolytic activity.

A hydrophobic channel: This channel is located at the center of the tetrameric enzyme, near the intersection of its molecular twofold axes. iucr.orgresearchgate.net

The binding of Omigapil to these sites is hypothesized to induce subtle conformational changes in the GAPDH structure. These changes are thought to decrease the affinity of GAPDH for the E3 ubiquitin ligase Siah1, thereby inhibiting the nuclear translocation of GAPDH and the subsequent apoptotic cascade. iucr.org The high-resolution structure of human GAPDH also revealed water-mediated intersubunit hydrogen bonds that contribute to the closure of a cleft, providing insights into the selective inhibition of GAPDH from different species. iucr.orgresearchgate.net

Table 1: Structural Details of Human D-glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

| Parameter | Value |

|---|---|

| PDB ID | 1U8F ebi.ac.uk |

| Resolution | 1.75 Å iucr.orgresearchgate.net |

| Organism | Homo sapiens (Human) ebi.ac.uk |

| Expression System | Escherichia coli ebi.ac.uk |

| Molecular Weight | 36.1 KDa (per monomer) ebi.ac.uk |

Co-crystallization and Fragment-Based Approaches

While a co-crystal structure of Omigapil with GAPDH has not been reported, the principles of co-crystallization and fragment-based drug discovery (FBDD) are highly relevant for understanding and developing inhibitors for this target. oncotarget.comresearchgate.net FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, often with low affinity. researchgate.net These initial hits can then be optimized and grown into more potent and selective lead compounds.

For GAPDH, fragment-based approaches have been successfully employed to design novel inhibitors. oncotarget.com This methodology allows for the exploration of a wide chemical space with a smaller number of compounds compared to traditional high-throughput screening. oncotarget.com The identification of fragment binders can be achieved through various biophysical techniques, including X-ray crystallography, where the fragments are soaked into pre-existing protein crystals. The resulting electron density maps can reveal the binding mode of the fragments, providing a structural basis for further inhibitor development.

Advanced Spectroscopic Techniques for Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, stoichiometry, and the conformational changes induced upon binding. acs.orgscholaris.cancats.io For a compound like Omigapil maleate (B1232345), NMR is utilized in quality control to confirm its structure. frontiersin.org

In the context of studying its interaction with GAPDH, techniques such as chemical shift perturbation (CSP) titrations would be highly informative. nih.govresearchgate.netfrontiersin.orgccpn.ac.uk By acquiring a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein (like ¹⁵N-GAPDH) upon titration with the ligand (Omigapil), changes in the chemical shifts of specific amino acid residues can be monitored. Residues exhibiting significant chemical shift changes are likely located at or near the binding interface. This data can be used to map the binding site on the protein and to determine the dissociation constant (Kd) of the interaction. nih.gov

Mass Spectrometry-Based Interaction Analysis

Mass spectrometry (MS) is another key analytical tool for characterizing small molecules and their interactions with proteins. acs.orgnih.govescholarship.org Certificates of analysis for Omigapil maleate often include MS data to confirm its molecular weight and purity. frontiersin.org

In the study of protein-ligand interactions, MS-based methods can provide valuable information on binding stoichiometry and the identification of binding partners. Techniques such as electrospray ionization mass spectrometry (ESI-MS) under non-denaturing conditions can be used to observe the intact protein-ligand complex, allowing for the direct determination of the number of ligand molecules bound to the protein. Furthermore, methods like Drug Affinity Responsive Target Stability (DARTS), coupled with mass spectrometry, can be used to identify the protein targets of small molecules from complex cell lysates. escholarship.org Liquid chromatography-mass spectrometry (LC-MS) is also employed for the analysis of the compound and its metabolites in biological samples. researchgate.net

Fluorescence Spectroscopy and Microcalorimetry

Fluorescence spectroscopy is a sensitive technique for monitoring ligand binding to proteins. wikipedia.orgebi.ac.uknih.govnih.gov The intrinsic fluorescence of a protein, primarily from its tryptophan and tyrosine residues, can be altered upon ligand binding. This change, often a quenching of the fluorescence signal, can be used to determine binding affinities and to study conformational changes in the protein. wikipedia.org While no specific studies utilizing fluorescence spectroscopy to characterize the Omigapil-GAPDH interaction were identified, this method is a standard approach for such investigations.

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the key thermodynamic parameters of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n). ITC is a label-free, in-solution technique that provides a complete thermodynamic profile of the binding interaction, making it a gold standard for characterizing protein-ligand binding.

Table 2: Chemical Compound Names

| UNII | Common Name | Other Names |

|---|---|---|

| 2Q83U4I9A2 | Omigapil maleate | CGP-3466B, TCH-346 |

| Glyceraldehyde-3-phosphate | ||

| NAD⁺ | ||

| Siah1 |

Analytical Methodologies for Compound Research

Chromatographic and Spectroscopic Characterization (for Research Purity/Identity)

For the fundamental characterization of Oxybenzone, chromatographic and spectroscopic techniques are indispensable. They provide detailed information on the compound's purity and confirm its molecular structure.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Oxybenzone and quantifying it alongside potential impurities. Reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing a C18 stationary phase.

In one method, the chromatographic purity of an Oxybenzone test article was determined to be over 99%. This analysis used a reversed-phase HPLC system with a photodiode array (PDA) detector, acquiring UV spectra from 190 to 400 nm. Another RP-HPLC method developed for impurity profiling successfully separated Oxybenzone from related compounds like Benzophenone and Ben-1, with impurity levels found to be as low as 40.36 ppm and 37.31 ppm, respectively. The validation of these HPLC methods often demonstrates excellent linearity, with correlation coefficients (R²) greater than 0.999.

Table 1: Summary of HPLC Methods for Oxybenzone Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength | Retention Time (min) | LOD / LOQ (µg/mL) | Reference |

|---|---|---|---|---|---|

| C18 | Methanol / Water (95:5, v/v) | 280 nm | Not Specified | Not Specified | |

| Luna C18(2) | Methanol / 0.5% Acetic Acid Solution (80:20) | 313 nm | Not Specified | Not Specified | |

| Kromasil C18 | Formic Acid / Acetonitrile | 250 nm | Not Specified | Not Specified | |

| C18 | Methanol / Phosphate (B84403) Buffer (90:10), pH 3.0 | 330 nm | Not Specified | Not Specified | |

| Not Specified | Methanol / Water (80:20) | 288 nm | 2.6 | 0.77-1.2 / 2.59-4 |

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), is critical for confirming the molecular structure of Oxybenzone. Analyses using an HPLC/MS system have shown that Oxybenzone produces a mass spectrum with a base peak at a mass-to-charge ratio (m/z) of 227. This peak is consistent with the deprotonated molecule [M-H]⁻. Further fragmentation analysis reveals a major fragment ion at m/z 211, which corresponds to a loss of 16 daltons from the parent ion. These mass spectral data provide definitive confirmation of the compound's identity and molecular weight.

Table 2: Mass Spectrometry Data for Oxybenzone

| Ionization Mode | Parent Ion [M-H]⁻ (m/z) | Major Fragment Ion (m/z) | Technique | Reference |

|---|---|---|---|---|

| Electrospray (Negative) | 227 | 211 | HPLC/MS | |

| Electrospray (Negative) | 227 | Not Specified | EESI-TOF |

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail for structural elucidation. Proton (¹H) NMR analysis of Oxybenzone dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) shows spectra consistent with its known structure and matches that of a reference standard. The analysis confirmed the high purity of the sample, with no significant traces of contaminants detected besides residual solvent and water peaks. Advanced NMR techniques, such as ¹³C NMR and two-dimensional (2D) Diffusion-Ordered Spectroscopy (DOSY), have also been employed. These methods are particularly useful for studying the interactions of Oxybenzone with other molecules, such as the formation of host-guest complexes, by observing shifts in the NMR signals of the aromatic protons (7.4–7.7 ppm).

Mass Spectrometry for Structural Confirmation

Quantitative Analytical Techniques in Biological Matrices (In Vitro/Cellular)

To understand the activity and impact of Oxybenzone in biological systems, sensitive quantitative techniques are required to measure its concentration and effects in complex biological matrices.

Spectrophotometric methods are widely used for the quantitative determination of Oxybenzone. These assays are often based on the compound's intrinsic UV-absorbing properties or on colorimetric reactions. One sequential injection spectrophotometric method utilizes the colorimetric reaction between nickel and Oxybenzone, achieving a detection limit of 3 µg/mL. UV-Vis spectroscopy studies of Oxybenzone complexation have identified a clear isosbestic point around 242 nm, indicating a well-defined 1:1 binding interaction in certain systems.

Fluorometric assays are employed to assess the biological activity of Oxybenzone, for instance, by measuring its impact on photosynthetic organisms. In studies on coral and phytoplankton, a microplate fluorometer is used to measure changes in chlorophyll (B73375) a fluorescence (excitation ~445 nm, emission ~685 nm) as an indicator of physiological stress or bleaching caused by Oxybenzone exposure.

Table 3: Spectrophotometric and Fluorometric Assay Parameters

| Assay Type | Principle | Detection/Linearity Range | Reference |

|---|---|---|---|

| Spectrophotometry | Colorimetric reaction with Nickel (Ni²⁺) | LOD: 3 µg/mL | |

| Spectrophotometry (DRSZ) | Derivative Ratio Spectra Zero Crossing | 0.3-9.0 µg/mL | |

| Fluorometry | Chlorophyll a fluorescence | Not Applicable |

Electrochemical methods offer a sensitive and often low-cost alternative for detecting Oxybenzone. A voltammetric methodology using carbon-based screen-printed electrodes (SPEs) has been developed for its determination, achieving a detection limit of 4.8 µmol L⁻¹. Another study using a similar approach reported an even lower detection limit of 1.9 µmol L⁻¹. These techniques typically rely on the electrochemical reduction of the carbonyl group in the Oxybenzone molecule.

Biosensors provide highly specific detection platforms. One innovative approach uses genetically engineered Saccharomyces cerevisiae. This biosensor leverages the estrogenic properties of Oxybenzone, which binds to a synthetic receptor protein, triggering a gene expression cascade that results in a measurable electrochemical signal. Another type of biosensor uses a recombinant Escherichia coli to screen for UV-protective properties, which found that Oxybenzone provides a physical shield against UV radiation but also exhibits genotoxicity at a concentration of 3.3 mg/mL.

Spectrophotometric and Fluorometric Assays for Activity

Method Validation in Research Contexts

Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. International guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for validating analytical methods, ensuring they are reliable, accurate, and precise. The validation process for methods used in Niraparib research typically assesses several key parameters to guarantee the quality of the generated data.

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In Niraparib analysis, specificity is often demonstrated by the absence of interfering peaks from blank samples (containing no analyte) at the retention time of Niraparib and its internal standard. For instance, in the development of a High-Performance Liquid Chromatography (HPLC) method, specificity was confirmed by injecting a blank to ensure no interference with the main analyte peak. Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method demonstrated specificity through the selective detection of Niraparib and its deuterated internal standard without interference from the plasma matrix.

Sensitivity of an analytical method is its ability to detect and quantify low concentrations of the analyte. This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. Various studies have reported the sensitivity of different analytical methods for Niraparib.

| Analytical Method | Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source |

|---|---|---|---|---|

| HPLC | Niraparib | 1.28244 | 3.88618 | |

| RP-UPLC | Niraparib | 0.32 | 0.98 | |

| Abiraterone | 0.46 | 1.38 | ||

| HPLC | Impurity 1 | 0.015 | N/A | |

| Impurity 1 Acyl Glucuronide | 0.045 | |||

| Impurity 2 | 0.024 |

Reproducibility refers to the ability of a method to produce consistent results over time and under different operating conditions. It is often assessed through intra-day and inter-day precision, as well as ruggedness. Precision is typically expressed as the relative standard deviation (%RSD) of a series of measurements. A low %RSD indicates high precision. For example, one HPLC method for Niraparib demonstrated good reproducibility with %RSD values for intra-day and inter-day precision being well within acceptable limits. Another study using LC-MS/MS reported within-run and between-run precision with %CV (coefficient of variation) values ranging from 1.6 to 3.4, indicating good reproducibility. The robustness of a method, its capacity to remain unaffected by small, deliberate variations in method parameters, is also a key aspect of reproducibility.

| Analytical Method | Parameter | Analyte | %RSD / %CV | Source |

|---|---|---|---|---|

| HPLC | Intra-day Precision | Niraparib | 0.34 | |

| Impurity 1 | 0.57 | |||

| Impurity 1 Acyl Glucuronide | 0.81 | |||

| Impurity 2 | 0.48 | |||

| HPLC | Inter-day Precision | Niraparib | 0.44 | |

| Impurity 1 | 0.68 | |||

| Impurity 1 Acyl Glucuronide | 0.93 | |||

| Impurity 2 | 0.42 | |||

| LC-MS/MS | Within-run Precision | Niraparib | 1.6 to 2.8 | |

| Between-run Precision | Niraparib | 2.1 to 3.4 |

To assess the efficacy of Niraparib, particularly in oncology trials, time-to-event data is frequently analyzed using the Kaplan-Meier method. This method is used to estimate survival functions, such as progression-free survival (PFS), which is a common endpoint in cancer research. The log-rank test is then often employed to compare the survival distributions between different treatment groups (e.g., Niraparib vs. placebo). A statistically significant p-value (typically <0.05) from the log-rank test indicates a significant difference in survival between the groups.

In analytical method validation, statistical analysis is used to assess parameters like linearity. Linearity is the ability of a method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by linear regression analysis, with the coefficient of determination (R²) being a key indicator of the goodness of fit. An R² value close to 1 indicates a strong linear relationship. For example, an HPLC method for Niraparib demonstrated excellent linearity with an R² of 0.9998.

Multivariate analysis has also been employed in Niraparib research to identify risk factors for treatment-related adverse events. This type of analysis can help to understand the complex interplay between various patient and treatment-related factors.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The advent of artificial intelligence (AI) and machine learning (ML) has begun to revolutionize the landscape of drug discovery and development. These computational tools offer the potential to significantly accelerate the identification and optimization of novel therapeutic agents.

Predictive Modeling for Novel Ligands

Predictive modeling, a cornerstone of AI in drug discovery, utilizes algorithms to forecast the properties and activities of chemical compounds. For a compound like EX-10-542A Maleate (B1232345), predictive models could be instrumental in identifying novel ligands with enhanced efficacy or specificity. By analyzing its structure-activity relationships (SAR), machine learning algorithms can screen vast virtual libraries of molecules to identify candidates with a higher probability of desired biological activity. This in-silico approach can drastically reduce the time and cost associated with traditional screening methods. Neural networks, a type of predictive model inspired by the human brain, are particularly adept at learning complex relationships between chemical structures and their biological effects, making them a powerful tool for this purpose.

Automated Synthesis and High-Throughput Screening Optimization

Beyond ligand prediction, AI and ML are poised to optimize the physical processes of drug discovery. Automated synthesis platforms, guided by machine learning algorithms, can streamline the production of derivatives of EX-10-542A Maleate for further testing. High-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds, can also be enhanced by AI. Machine learning models can analyze HTS data to identify promising "hits" more effectively and can help in designing more efficient screening cascades. This data-driven approach not only accelerates the screening process but also improves the quality and reliability of the results.

Development of Advanced In Vitro Research Models

To gain a deeper understanding of the biological effects of compounds like EX-10-542A Maleate, researchers are increasingly turning to advanced in vitro models that more accurately mimic human physiology than traditional two-dimensional cell cultures.

Organoid and 3D Cell Culture Systems for Mechanistic Studies

Organoids, three-dimensional (3D) cell cultures derived from stem cells, are a significant leap forward in in vitro modeling. These self-organizing structures can replicate the complex architecture and function of human organs, providing a more physiologically relevant system to study the mechanisms of action of a compound like EX-10-542A Maleate. For instance, if this compound is being investigated for a neurological application, brain organoids could be used to study its effects on neuronal development and connectivity. The ability to grow organoids from patient-derived cells also opens the door to personalized medicine, allowing researchers to test the efficacy of a compound on a patient-specific model. 3D cell cultures, in general, offer a more accurate representation of the in vivo environment, leading to more predictive data on a drug's effectiveness and potential toxicity.

Microfluidic and Lab-on-a-Chip Platforms for Interaction Analysis

Microfluidic and "lab-on-a-chip" technologies offer another powerful tool for studying compound interactions at a microscopic level. These devices allow for the precise manipulation of small volumes of fluids, enabling researchers to create controlled microenvironments for studying cellular responses to compounds like EX-10-542A Maleate. Lab-on-a-chip platforms can integrate multiple laboratory functions onto a single chip, facilitating high-throughput analysis of compound interactions with cells or tissues. This technology can be used to create "organ-on-a-chip" models that simulate the function of human organs, providing a dynamic system for studying drug metabolism and efficacy.

Evolution of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes. The development of potent and selective chemical probes is crucial for target validation and for understanding the intricate workings of cellular pathways. A well-characterized chemical probe should be potent, selective, and its mechanism of action well understood. While the direct use of EX-10-542A Maleate as a chemical probe is yet to be established, its scaffold could serve as a starting point for the design of new probes. Through medicinal chemistry efforts, derivatives could be synthesized and optimized to create highly selective tools for investigating specific biological targets. The availability of such probes would be invaluable for the broader scientific community, enabling a deeper exploration of the biological systems potentially modulated by this class of compounds.

Activity-Based Protein Profiling (ABPP) Advancement

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technology used to study enzyme function directly in complex biological systems. This method utilizes chemical probes that covalently bind to the active sites of specific classes of enzymes. These probes typically contain a reactive group for binding and a reporter tag, such as biotin (B1667282) or a fluorophore, for subsequent detection and identification.

Recent advancements in ABPP have focused on improving sensitivity and throughput. For instance, systematic optimization of ABPP workflows, including sample preparation parameters like pH and probe concentration, has enabled the identification of enzymes at very low concentrations. The combination of advanced liquid chromatography and mass spectrometry techniques, such as Parallel Accumulation Serial Fragmentation (PASEF), has significantly increased sample throughput without compromising the depth of proteome coverage. Furthermore, the development of novel chemical probes, such as those based on β-carbonyl sulfonium (B1226848) scaffolds, allows for the specific targeting of certain amino acid residues, like cysteine, in live cells. Quenched near-infrared fluorescent activity-based probes (qNIRF-ABPs) have also been developed to visualize enzyme activity in living organisms.

While no specific ABPP studies involving EX-10-542A Maleate are documented, this methodology could theoretically be applied to identify its protein targets and off-targets, providing crucial insights into its mechanism of action and potential polypharmacology.

Photoreactive Probes for Ligand-Target Mapping

Photoreactive probes are chemical tools designed to identify the specific binding partners of a compound within a complex biological mixture. These probes are typically derived from the compound of interest and incorporate a photo-activatable chemical group. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins. This allows for the capture and subsequent identification of the target protein(s).

This technique is invaluable for deconvoluting the mechanism of action of novel bioactive compounds, especially when the direct targets are unknown. The development of such probes for EX-10-542A Maleate would be a critical step in elucidating its molecular targets and understanding its biological effects at a molecular level.

Systems Chemical Biology Approaches

Network Pharmacology and Polypharmacology (Theoretical Aspects)

Network pharmacology is an interdisciplinary field that integrates systems biology, bioinformatics, and pharmacology to understand how drugs exert their effects through complex biological networks. It moves beyond the "one drug, one target" paradigm to embrace the concept of polypharmacology, where a single drug can interact with multiple targets. This approach constructs and analyzes "drug-target-disease" networks to elucidate the mechanisms of action of drugs, predict new therapeutic uses, and understand potential side effects.

Multi-Omics Data Integration for Comprehensive Pathway Analysis

Multi-omics data integration involves the combined analysis of data from different "-omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic understanding of a biological system. This integrated approach can reveal how perturbations, such as the introduction of a drug, affect the flow of information across different biological layers, from the genome to the phenome.

Several computational methods and tools have been developed to facilitate the integration of these diverse and often large datasets. These approaches can be used for various applications, including identifying disease subtypes, predicting biomarkers, and gaining a comprehensive understanding of complex biological pathways.

For a compound like EX-10-542A Maleate, a multi-omics approach would be highly informative. By treating cells or model organisms with the compound and then collecting and integrating data on gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite concentrations (metabolomics), researchers could construct a detailed picture of the downstream cellular pathways affected by the compound. This would provide a comprehensive view of its mechanism of action far beyond its immediate binding targets.

Q & A

Basic Research Questions

Q. What are the established methods for characterizing the purity and structural identity of UNII-2Q83U4I9A2?

- Methodological Answer : Characterization requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation and confirmation of functional groups .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, with details on column type, mobile phase, and detection wavelength provided for reproducibility .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation patterns.

- X-ray Crystallography (if applicable): To resolve crystalline structure.

- Document all protocols in the "Materials and Methods" section with sufficient detail for replication, including instrument calibration and sample preparation .

Q. What synthetic pathways are commonly employed for the synthesis of this compound, and what are their respective yields and limitations?

- Methodological Answer :

- Review existing literature for published synthetic routes (e.g., Grignard reactions, catalytic hydrogenation) and compare yields under varying conditions (temperature, catalysts, solvents).

- Include side reactions or byproducts in supplementary materials to highlight limitations .

- Use reaction optimization frameworks (e.g., Design of Experiments) to identify critical variables affecting yield .

Q. How can researchers ensure reproducibility when working with this compound in experimental settings?

- Methodological Answer :

- Standardized Protocols : Precisely document synthesis conditions, storage temperatures, and solvent systems .

- Batch Consistency : Use quality control checks (e.g., HPLC purity >98%) for each batch.

- Inter-laboratory Validation : Collaborate with independent labs to verify key findings, addressing potential confounding variables like humidity or light exposure .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory results from different analytical techniques when studying this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal methods (e.g., NMR vs. IR spectroscopy for functional group analysis) .

- Error Analysis : Quantify instrument precision and operator variability through repeated measurements .

- Statistical Validation : Apply ANOVA or t-tests to determine if discrepancies are statistically significant .

- Peer Consultation : Engage domain experts to identify methodological oversights (e.g., sample degradation during analysis) .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action of this compound?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict binding affinities to target receptors, validated by in vitro assays (e.g., surface plasmon resonance) .

- Density Functional Theory (DFT) : Analyze electronic properties to explain reactivity patterns observed in synthesis .

- Data Integration : Use software like Schrödinger Suite or GROMACS to correlate simulation results with experimental pharmacokinetic data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression Models : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values .

- Confounding Variables : Control for factors like cell line variability or animal weight using multivariate regression .

- Power Analysis : Pre-determine sample sizes to ensure statistical significance, consulting biostatisticians during experimental design .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.